
N-(4-aminocyclohexyl)-2-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-2-chloropropanamide is an organic compound that features a cyclohexyl ring substituted with an amino group and a chloropropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 2-chloropropanoyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 4-aminocyclohexanol and 2-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-aminocyclohexanol is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-chloropropanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.
Purification: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminocyclohexyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted cyclohexyl derivatives.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexylamines.
Hydrolysis: 4-aminocyclohexanol and 2-chloropropanoic acid.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-aminocyclohexyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the chloropropanamide moiety can participate in covalent bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
trans-4-Aminocyclohexanol: A precursor in the synthesis of N-(4-aminocyclohexyl)-2-chloropropanamide.
4-Aminocyclohexanone: Another cyclohexyl derivative with similar structural features.
N-(4-Hydroxycyclohexyl)carbamate: A related compound with a carbamate functional group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H17ClN2O |
|---|---|
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
N-(4-aminocyclohexyl)-2-chloropropanamide |
InChI |
InChI=1S/C9H17ClN2O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13) |
Clave InChI |
JNYAAFABZALPKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1CCC(CC1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



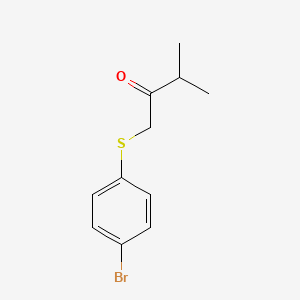
![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)

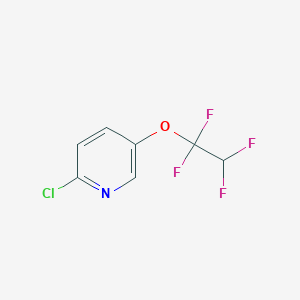

![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
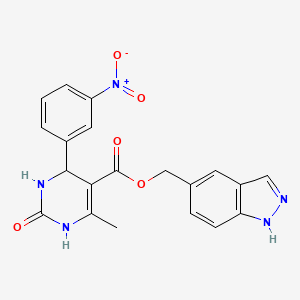
amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
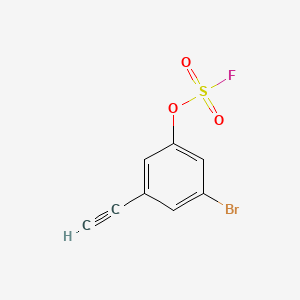
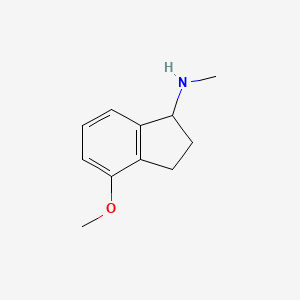
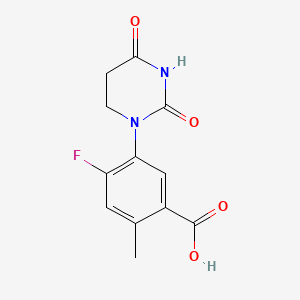
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B13478978.png)

